molecular formula C11H12FNO4 B114885 Tert-butyl 2-fluoro-4-nitrobenzoate CAS No. 157665-46-8

Tert-butyl 2-fluoro-4-nitrobenzoate

Cat. No. B114885
M. Wt: 241.22 g/mol
InChI Key: ISOZHNCXGVENLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-fluoro-4-nitrobenzoate is a chemical compound with the molecular formula C11H12FNO4 and a molecular weight of 241.22 . It is used in proteomics research applications .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-fluoro-4-nitrobenzoate consists of an aromatic benzene ring substituted with a tert-butyl ester, a nitro group, and a fluorine atom . The InChI code for this compound is 1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 2-fluoro-4-nitrobenzoate are not detailed in the literature, similar compounds undergo electrophilic aromatic substitution . This involves the attack of an electrophile at the carbon atoms of the aromatic ring .

Scientific Research Applications

Photosensitive Protecting Groups

The application of photosensitive protecting groups, including tert-butyl 2-fluoro-4-nitrobenzoate, is emerging as a promising area in synthetic chemistry. These groups are utilized to protect reactive sites in molecules during synthesis and can be removed by light exposure, providing a selective and non-invasive method to control chemical reactions. The review by Amit, Zehavi, and Patchornik (1974) highlights the potential of such groups, including 2-nitrobenzyl and 3,5-dimethoxybenzyl derivatives, indicating their importance for future developments in the field (Amit, Zehavi, & Patchornik, 1974).

Synthesis of Key Intermediates

Tert-butyl 2-fluoro-4-nitrobenzoate serves as a precursor in the synthesis of important compounds, such as 2-fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing non-steroidal anti-inflammatory drugs like flurbiprofen. Qiu et al. (2009) discuss the challenges and developments in synthesizing such intermediates, highlighting the importance of finding efficient and cost-effective methods for large-scale production (Qiu et al., 2009).

Environmental Fate of Parabens

Though not directly related to tert-butyl 2-fluoro-4-nitrobenzoate, research on the environmental fate and behavior of parabens, which share structural similarities with benzoate derivatives, offers insight into the potential environmental impacts of chemical compounds. Haman et al. (2015) review how parabens, used as preservatives in various products, persist in aquatic environments, suggesting a need for further study on the environmental behavior of related compounds (Haman et al., 2015).

Safety And Hazards

While specific safety and hazard information for Tert-butyl 2-fluoro-4-nitrobenzoate is not available, similar compounds are known to pose certain risks. For instance, they may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

tert-butyl 2-fluoro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOZHNCXGVENLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437238
Record name TERT-BUTYL 2-FLUORO-4-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-fluoro-4-nitrobenzoate

CAS RN

157665-46-8
Record name TERT-BUTYL 2-FLUORO-4-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 0° C., 0.258 ml (2.7 mmol, 1.0 eq.) of tert-butanol was added to a solution of 500 mg (2.7 mmol) of 2-fluoro-4-nitrobenzoic acid and 1.03 g (5.4 mmol, 2.0 eq.) of para-toluenesulphonyl chloride in 5.4 ml of pyridine, the mixture was stirred for 60 min and a further 0.258 ml (2.7 mmol, 1.0 eq.) of tert-butanol was added. The reaction mixture was stirred for another 18 h and concentrated under reduced pressure. Saturated aqueous sodium bicarbonate solution and ethyl acetate were added to the residue. After phase separation, the aqueous phase was extracted with ethyl acetate. The combined organic phases were washed with saturated aqueous sodium chloride solution, dried (sodium sulphate), filtered and concentrated under reduced pressure. The crude product was then purified by normal phase chromatography (mobile phase: cyclohexane/ethyl acetate 14%-20% mixtures). Yield: 524 mg (75% of theory).
Quantity
0.258 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
solvent
Reaction Step One
Quantity
0.258 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.